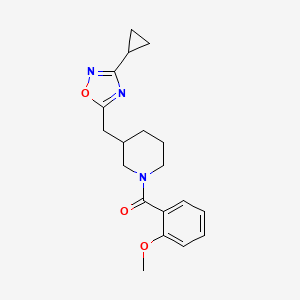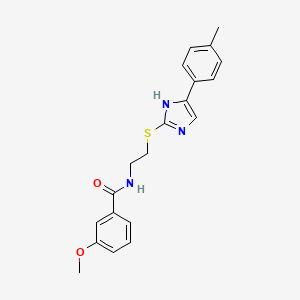
3-methoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide, also known as MTEB, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MTEB is a benzamide derivative that has shown promising results in various studies, particularly in the treatment of cancer and neurological disorders.
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry Applications
The compound has been a focus in the synthesis of novel organic molecules with potential medicinal properties. For example, research has explored the synthesis of imidazo[1,2-a]pyridines, which have shown promise as antiulcer agents due to their cytoprotective properties in ethanol and HCl-induced ulcer models, though without significant antisecretory activity in gastric models (Starrett et al., 1989). Another study focused on the development of N-2-Aryl-1,2,3-Triazoles as blue-emitting fluorophores for potential use in organic light-emitting diodes (OLEDs), highlighting the compound's role in advancing materials for electronic applications (Padalkar et al., 2015).
Advanced Materials and Chemical Properties Study
The compound has also been utilized in the study of advanced materials, particularly in the analysis of its photophysical properties and potential for creating fluorescent materials. The research by Padalkar et al. (2015) delves into the synthesis of fluorescent triazole derivatives from similar compounds, demonstrating their stability and fluorescence in solution, which is crucial for the development of new optical materials.
Biological Activity and Pharmacological Potential
Another significant area of application is in the exploration of its biological and pharmacological potentials. A study by Abu‐Hashem et al. (2020) synthesized novel compounds derived from benzodifuranyl and investigated their anti-inflammatory and analgesic properties. The compounds exhibited significant COX-2 inhibition, analgesic activity, and anti-inflammatory effects, suggesting potential for the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Conformational Analysis and Interaction Studies
The conformational analysis and quantum descriptors of imidazole derivatives have also been studied, offering insights into their chemical reactivity and interaction with graphene. This research is crucial for understanding the adsorption activity and enhancing the design of sensor materials or catalysts (Kumar et al., 2020).
properties
IUPAC Name |
3-methoxy-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-14-6-8-15(9-7-14)18-13-22-20(23-18)26-11-10-21-19(24)16-4-3-5-17(12-16)25-2/h3-9,12-13H,10-11H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUJPHCFHYBFLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thiazolo[4,5-c]pyridine-2-carbonitrile](/img/structure/B2916267.png)
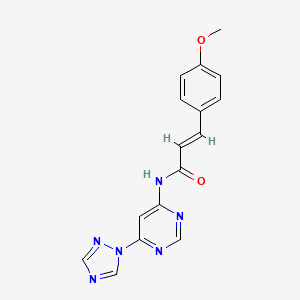
![N-(3,4-Dimethylphenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2916271.png)


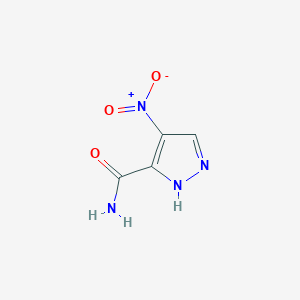
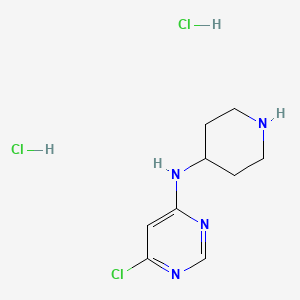

![2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B2916281.png)
![6-cyclopropyl-2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2916282.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2916284.png)
![6-Chloro-1-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2916286.png)
